3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
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Overview
Description
3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is notable for its potential biological activities and its structural complexity, which makes it an interesting subject for chemical research.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also interact with a variety of cellular targets.
Mode of Action
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
Result of Action
Given the diverse biological activities associated with indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the method used for the preparation of similar compounds has been found to be environmentally friendly and yields excellent results . This suggests that the synthesis and application of this compound could also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzoyl chloride with 4-oxo-3-phenyl-4H-chromen-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: 3-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide.
Reduction of the carbonyl group: 3-nitro-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzamide.
Scientific Research Applications
3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
- 3-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
- 3-nitro-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzamide
Uniqueness
3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-20-17-11-4-5-12-18(17)29-22(19(20)14-7-2-1-3-8-14)23-21(26)15-9-6-10-16(13-15)24(27)28/h1-13H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPIOAQHMBSCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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